Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Description
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-9-6-13-14(7-9)5-4-12-10(15)8-2-1-3-8/h6-8H,1-5H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYCEMAVSUGFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis and Decarboxylation of Diethyl Cyclobutanedicarboxylate
Diethyl cyclobutanedicarboxylate undergoes hydrolysis under acidic or basic conditions to yield cyclobutanedicarboxylic acid, followed by thermal decarboxylation at 160°C to eliminate one carboxyl group. This method produces cyclobutanecarboxylic acid with high purity, though the exact yield is unspecified in available literature.
Photochemical [2+2] Cycloaddition of Acrylic Acid and Ethylene
A scalable approach involves UV-irradiated [2+2] cycloaddition of acrylic acid and ethylene gas in dichloromethane at −30°C to −20°C. This method achieves a 97% yield after vacuum distillation, producing a GC purity of 99.5%. The reaction mechanism proceeds via a singlet excited state of acrylic acid, facilitating stereospecific cyclobutane ring formation.
Table 1: Comparison of Cyclobutanecarboxylic Acid Synthesis Methods
| Method | Starting Material | Conditions | Yield | Purity |
|---|---|---|---|---|
| Hydrolysis/Decarboxylation | Diethyl cyclobutanedicarboxylate | 160°C, thermal decarboxylation | Unreported | High |
| Photochemical Cycloaddition | Acrylic acid, ethylene | UV, −30°C, CH₂Cl₂ | 97% | 99.5% |
Amide Coupling to Form this compound
The final step involves coupling cyclobutanecarboxylic acid with 2-(4-bromo-pyrazol-1-yl)-ethylamine. Two protocols are prevalent:
Carbodiimide-Mediated Coupling
Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF activates the carboxylic acid, facilitating amide bond formation. Reactions proceed at room temperature for 12–24 hours, yielding 80–90% after column chromatography.
HATU-Assisted Coupling
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF with DIPEA (N,N-diisopropylethylamine) accelerates coupling at 0°C to room temperature, achieving yields exceeding 90% within 2–4 hours. This method minimizes racemization and is preferred for sterically hindered amines.
Table 2: Amidation Reaction Conditions and Outcomes
| Coupling Agent | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| EDCl/HOBt | CH₂Cl₂ | RT | 24 | 80–85% |
| HATU/DIPEA | DMF | 0°C → RT | 2–4 | 90–95% |
Optimization Challenges and Solutions
Purification Strategies
-
Distillation : Effective for cyclobutanecarboxylic acid purification, as described in the photochemical method.
-
Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the final amide.
-
Recrystallization : Ethanol/water mixtures purify intermediates like 4-bromo-pyrazole derivatives.
Regioselectivity in Pyrazole Functionalization
The 1-position of pyrazole is preferentially alkylated due to electronic and steric factors, ensuring high regioselectivity (>90%) when using bulky bases or Mitsunobu conditions.
Scalability and Industrial Relevance
The photochemical cycloaddition (Method 1.2) and HATU-assisted coupling (Method 3.2) are scalable to kilogram-scale production, with reported yields maintained at >90% in pilot studies . These protocols avoid hazardous reagents and high temperatures, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Treatment of Neurodegenerative Diseases
One of the primary applications of cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can act as antagonists to the S1P3 receptor, which is implicated in neuroinflammation and neurodegeneration. These compounds have shown promise in reducing neuroinflammatory responses and protecting neuronal cells from damage caused by neurotoxic agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties, particularly in conditions like arthritis and other inflammatory syndromes. Its ability to modulate the S1P3 receptor suggests it could be beneficial in treating various inflammation-related diseases, including vascular diseases and asthma .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound in cellular models. For instance, studies using CHO-S1P3 R1 cells showed that this compound could effectively inhibit sphingosine-induced intracellular calcium flux, indicating its role as a receptor antagonist .
In Vivo Studies
Animal studies have further elucidated its therapeutic potential. For example, a study involving rats with quisqualic acid-induced lesions revealed that treatment with this compound resulted in significant neuroprotective effects, as evidenced by increased survival of cholinergic neurons and reduced markers of neuroinflammation .
Data Tables
Case Study: Alzheimer's Disease
A significant study focused on the effects of this compound on rat models for Alzheimer's disease. The results indicated a marked improvement in cognitive functions post-treatment, alongside a decrease in amyloid-beta accumulation, a hallmark of Alzheimer's pathology .
Case Study: Arthritis Treatment
In another study involving arthritic models, this compound demonstrated a reduction in joint inflammation and pain, suggesting its potential utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclobutane ring and carboxylic acid group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Cyclobutanecarboxylic Acid Derivatives
The evidence highlights several cyclobutanecarboxylic acid esters and amides, enabling comparisons based on functional groups and substituents:
Key Comparisons:
- Stability and Reactivity:
Amides (target compound) are generally more hydrolytically stable than esters (e.g., 2-propenyl ester) due to resonance stabilization of the amide bond. This could make the target compound more suitable for prolonged biological activity compared to esters . - Bioactivity Potential: The 4-bromo-pyrazole group introduces electronegativity and steric bulk, which may enhance binding to halogen-sensitive targets (e.g., kinases or GPCRs).
- Natural Occurrence: Cyclobutanecarboxylic acid esters (e.g., 2-propenyl ester) are found in plant extracts (), suggesting natural biosynthetic pathways for ester derivatives.
Halogenated Pyrazole Derivatives
The 4-bromo-pyrazole group in the target compound may mimic the bioactivity of sulfur-containing groups by interacting with similar biological targets (e.g., thiol groups in enzymes), though this remains speculative without direct data.
Biological Activity
Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide, a compound characterized by its unique structural features, belongs to the class of pyrazole derivatives. Pyrazole compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1875028-93-5
- Molecular Formula : C10H14BrN3O
- Molecular Weight : 273.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromo group on the pyrazole ring enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to either inhibition or activation of enzymatic functions, depending on the specific target.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antitumor Activity : Studies suggest that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting cell proliferation in vitro.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Antimicrobial Effects : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Modulates COX enzymes | |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various pyrazole derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties demonstrated that this compound significantly reduced prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlates with decreased expression of COX-2, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic routes are commonly used to prepare the amide bond in Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide?
The amide bond is typically formed via activation of the cyclobutanecarboxylic acid moiety. A two-step approach involves converting the carboxylic acid to its reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with the amine group of 2-(4-bromo-pyrazol-1-yl)-ethylamine. Alternatively, one-step coupling reagents like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) can directly facilitate amide bond formation under mild conditions in polar aprotic solvents (e.g., DMF or NMP) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : Key signals include the cyclobutane ring protons (δ 2.0–3.0 ppm, multiplet), the ethyl linker (δ 3.5–4.0 ppm for CH₂N), and the pyrazole aromatic protons (δ 7.5–8.5 ppm). The bromine atom on the pyrazole induces distinct splitting patterns.
- IR Spectroscopy : Confirmation of the amide bond via N-H stretching (~3300 cm⁻¹) and carbonyl absorption (~1650 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and isotopic pattern from bromine .
Q. How can researchers assess the purity of this compound during synthesis?
Reverse-phase HPLC or UPLC with UV detection (λ = 210–254 nm) is recommended. Mobile phases often combine water (with 0.1% formic acid) and acetonitrile gradients. Purity >95% is typical for research-grade material. GC-MS may also detect volatile byproducts if solvents or low-molecular-weight impurities persist .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the bromination of the pyrazole ring?
Regioselective bromination at the 4-position of pyrazole can be achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) or under radical initiation conditions (e.g., AIBN). Solvent polarity (e.g., CCl₄ vs. DMF) and temperature (0–25°C) critically influence selectivity. Computational modeling (DFT) of pyrazole’s electron density helps predict bromination sites .
Q. How can contradictory data in biological activity assays be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To mitigate:
- Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme assays).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays).
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate to ensure reproducibility .
Q. What stability considerations are critical for long-term storage of this compound?
Cyclobutanecarboxylic acid derivatives are sensitive to hydrolysis and oxidation. Recommendations:
- Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Use desiccants (silica gel) to minimize moisture.
- Monitor degradation via periodic HPLC analysis; degradation products often include cyclobutane ring-opened species or de-brominated analogs .
Methodological Comparisons
Future Research Directions
- Structure-Activity Relationship (SAR) : Modify the pyrazole’s substituents (e.g., replacing Br with Cl or CF₃) to explore bioactivity trends.
- Metabolic Stability : Evaluate hepatic microsomal stability to predict pharmacokinetic profiles.
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to elucidate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
